molecular formula C13H17N3 B13533976 1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole

1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole

Cat. No.: B13533976
M. Wt: 215.29 g/mol
InChI Key: QGJUPDPLNVQXBL-UHFFFAOYSA-N
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Description

1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole is a heterocyclic compound that features both a piperidine ring and a benzimidazole moiety. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The piperidine ring is a six-membered ring containing one nitrogen atom, while the benzimidazole ring is a fused bicyclic system consisting of benzene and imidazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole typically involves the reaction of benzimidazole derivatives with piperidine derivatives. One common method includes the alkylation of benzimidazole with a piperidinylmethyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-4-ylmethyl)-1h-benzo[d]imidazole: Similar structure but with the piperidine ring attached at a different position.

    1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole-2-one: Contains an additional carbonyl group.

    This compound-5-carboxylic acid: Contains a carboxylic acid group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the piperidine ring and the absence of additional functional groups make it distinct from other similar compounds .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

1-(piperidin-3-ylmethyl)benzimidazole

InChI

InChI=1S/C13H17N3/c1-2-6-13-12(5-1)15-10-16(13)9-11-4-3-7-14-8-11/h1-2,5-6,10-11,14H,3-4,7-9H2

InChI Key

QGJUPDPLNVQXBL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2C=NC3=CC=CC=C32

Origin of Product

United States

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